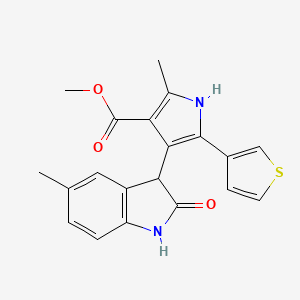![molecular formula C26H30N2O4 B10997776 N-(1,3-benzodioxol-5-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10997776.png)
N-(1,3-benzodioxol-5-ylmethyl)-2'-butyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves multiple steps One common approach is to start with the preparation of the 1,3-benzodioxole moiety, followed by the formation of the spiro[cyclopentane-1,3’-isoquinoline] coreTypical reaction conditions include the use of palladium-catalyzed cross-coupling reactions, base-mediated cyclization, and amide bond formation under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of greener reaction conditions to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or tetrahydrofuran .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- N-(1,3-benzodioxol-5-ylmethyl)-N-(1,3-benzodioxol-5-ylmethylene)amine
- N-(1,3-benzodioxol-5-ylmethyl)-N-methylamine
- N-[(1,3-benzodioxol-5-yl)methyl]benzenesulfonamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2’-butyl-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, binding affinity, and specificity for its molecular targets, making it a valuable candidate for further research and development .
Properties
Molecular Formula |
C26H30N2O4 |
|---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-butyl-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide |
InChI |
InChI=1S/C26H30N2O4/c1-2-3-14-28-25(30)20-9-5-4-8-19(20)23(26(28)12-6-7-13-26)24(29)27-16-18-10-11-21-22(15-18)32-17-31-21/h4-5,8-11,15,23H,2-3,6-7,12-14,16-17H2,1H3,(H,27,29) |
InChI Key |
RGWRMAFVMRRSLE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(C13CCCC3)C(=O)NCC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-[4-(1H-pyrrol-1-yl)oxan-4-yl]ethan-1-one](/img/structure/B10997708.png)
![N-[3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazolin-6-yl]-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10997714.png)
![1-[3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B10997715.png)

![ethyl {2-[({4-[2-(propan-2-yl)-2H-tetrazol-5-yl]phenyl}carbonyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10997722.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylbutyl]-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B10997723.png)
![3-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1-methyl-1H-indol-6-yl)propanamide](/img/structure/B10997740.png)

![2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10997762.png)

![N-(1-methyl-1H-pyrazol-3-yl)-3-[1-(propan-2-yl)-1H-indol-3-yl]propanamide](/img/structure/B10997768.png)
![N-(4-bromo-2-fluorophenyl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B10997783.png)
![5-oxo-1-phenyl-N-{2-[(phenylcarbonyl)amino]ethyl}pyrrolidine-3-carboxamide](/img/structure/B10997786.png)
![5-{2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxoethoxy}-2-(morpholin-4-ylmethyl)-4H-pyran-4-one](/img/structure/B10997791.png)
